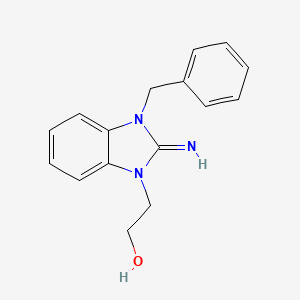![molecular formula C27H26F3NO3 B11665759 Benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11665759.png)
Benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,7,7-trimetil-5-oxo-4-[2-(trifluorometil)fenil]-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de bencilo es un compuesto orgánico complejo con una estructura única que incluye un núcleo de quinolina, un grupo trifluorometil y un éster de bencilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2,7,7-trimetil-5-oxo-4-[2-(trifluorometil)fenil]-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de bencilo generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la condensación del ácido 2,7,7-trimetil-5-oxo-4-[2-(trifluorometil)fenil]-1,4,5,6,7,8-hexahidroquinolina-3-carboxílico con alcohol bencílico en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento. La elección de los solventes, el control de la temperatura y las técnicas de purificación son factores críticos en el proceso de síntesis industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,7,7-trimetil-5-oxo-4-[2-(trifluorometil)fenil]-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de bencilo puede someterse a varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo éster de bencilo, donde el grupo bencilo se puede reemplazar por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbono (Pd/C) como catalizador.
Sustitución: Hidruro de sodio (NaH) en dimetilformamida (DMF) como solvente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El 2,7,7-trimetil-5-oxo-4-[2-(trifluorometil)fenil]-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de bencilo tiene varias aplicaciones en la investigación científica:
Química medicinal: Se estudia su potencial como farmacóforo en el diseño de fármacos, particularmente por sus propiedades antiinflamatorias y anticancerígenas.
Síntesis orgánica: El compuesto sirve como intermedio en la síntesis de moléculas más complejas, incluidos los productos naturales y los productos farmacéuticos.
Ciencia de los materiales: Su estructura única lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del 2,7,7-trimetil-5-oxo-4-[2-(trifluorometil)fenil]-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de bencilo implica su interacción con objetivos moleculares específicos. En química medicinal, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos terapéuticos. El grupo trifluorometil mejora su lipofilia, lo que le permite interactuar más eficazmente con las membranas biológicas y las proteínas .
Comparación Con Compuestos Similares
Compuestos similares
- 2,7,7-trimetil-5-oxo-4-(2-tienil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de bencilo
- 2,7,7-trimetil-5-oxo-4-(3-piridinil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de bencilo
Unicidad
En comparación con compuestos similares, el 2,7,7-trimetil-5-oxo-4-[2-(trifluorometil)fenil]-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de bencilo es único debido a la presencia del grupo trifluorometil, que confiere propiedades electrónicas distintas y mejora su actividad biológica .
Propiedades
Fórmula molecular |
C27H26F3NO3 |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H26F3NO3/c1-16-22(25(33)34-15-17-9-5-4-6-10-17)23(18-11-7-8-12-19(18)27(28,29)30)24-20(31-16)13-26(2,3)14-21(24)32/h4-12,23,31H,13-15H2,1-3H3 |
Clave InChI |
GPAUHLSXFQBOAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3C(F)(F)F)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665682.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665695.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide](/img/structure/B11665702.png)
![(5Z)-5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11665708.png)
![(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665717.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665734.png)
![Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate](/img/structure/B11665741.png)
![(5Z)-3-benzyl-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665749.png)
![N-(butan-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665756.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665772.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11665776.png)
![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11665780.png)
